molecular formula C15H17N3O3 B2943321 N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886899-46-3

N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2943321
CAS No.: 886899-46-3
M. Wt: 287.319
InChI Key: LEAZVAVJRRFJOA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic system, and a cyclohexyl group attached to the nitrogen atom.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide are not fully understood yet. It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are not well-documented. Some studies suggest that it may have marked analgesic properties

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the ethyl esters of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids can be used as starting materials . These esters undergo amidation with primary amines, such as cyclohexylamine, to form the desired carboxamide . The reaction conditions often require an excess of amine to drive the reaction to completion and may involve the use of solvents like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Scientific Research Applications

N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

Biological Activity

N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O3C_{16}H_{19}N_{3}O_{3}. Its unique structure includes a cyclohexyl group, a hydroxyl group, and a carboxamide functional group, which contribute to its reactivity and biological activity. The compound's crystal structure has been elucidated through X-ray diffraction, providing insights into its bond lengths and angles essential for understanding its chemical behavior .

Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits analgesic and anti-inflammatory properties. These activities suggest its potential utility in treating conditions characterized by pain and inflammation. The specific mechanisms of action are still under investigation, but preliminary studies indicate interactions with biological targets related to pain pathways .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro tests have shown that derivatives of pyrido[1,2-a]pyrimidine structures can exert potent anticancer effects against various cancer cell lines. For example, compounds with similar structural features demonstrated reduced viability in A549 lung adenocarcinoma cells when exposed to concentrations around 100 µM . The structure-dependent nature of these compounds indicates that modifications can enhance their anticancer efficacy.

Study 1: Anticancer Efficacy Testing

A study evaluated the cytotoxic effects of N-cyclohexyl derivatives on A549 cells using the MTT assay. The results indicated that certain structural modifications significantly improved anticancer activity while minimizing toxicity to non-cancerous cells. For instance, compounds with specific substitutions reduced cell viability to as low as 61% compared to untreated controls .

Study 2: Antimicrobial Activity

In addition to anticancer properties, related compounds have been tested for antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The results suggest that these pyrido-pyrimidine derivatives possess promising antimicrobial effects, highlighting their potential as therapeutic agents against resistant pathogens .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with anthranilic acid derivatives.
  • Reagents : Various reagents are employed under controlled conditions to promote the formation of the desired product.
  • Purification : Post-synthesis purification is often achieved through recrystallization or chromatography techniques.

Optimizing these conditions is crucial for maximizing yield and minimizing by-products .

Applications

This compound has several potential applications:

  • Medicinal Chemistry : As a candidate for analgesic and anti-inflammatory drug development.
  • Antimicrobial Research : Potential use in developing treatments for infections caused by resistant bacteria.
  • Anticancer Drug Development : Its structure offers a scaffold for creating new anticancer agents targeting various cancer types.

Properties

IUPAC Name

N-cyclohexyl-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-13(16-10-6-2-1-3-7-10)12-14(20)17-11-8-4-5-9-18(11)15(12)21/h4-5,8-10,20H,1-3,6-7H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAZVAVJRRFJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N=C3C=CC=CN3C2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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